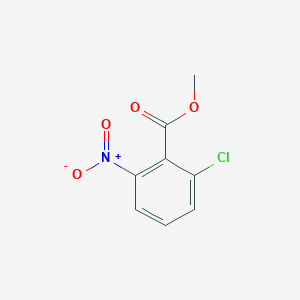

Methyl 2-chloro-6-nitrobenzoate

Vue d'ensemble

Description

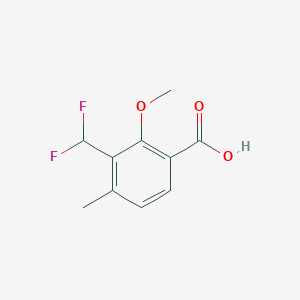

Methyl 2-chloro-6-nitrobenzoate is an organic compound that is used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 90-91 °C and a boiling point of 180-182 °C. It is soluble in most organic solvents and is stable under normal conditions. It has a molecular formula of C7H5ClN2O4 and is a derivative of benzoic acid. It is a versatile compound that can be used in a variety of applications, including synthesis, drug formulation, and industrial processes.

Applications De Recherche Scientifique

Analytical Chemistry Applications :

- The compound is utilized in chromatographic methods for determining residues in agricultural products, as seen in the study by Alder, Augenstein, and Rogerson (1978), where diazomethane is used to convert residues to methyl 2-chloro-6-nitrobenzoate for detection through gas-liquid chromatography. This method has applications in analyzing soybeans, foliage, soil, milk, and liver, with a detection limit of 0.01 ppm and recovery rates of 70-75% (Alder, Augenstein, & Rogerson, 1978).

Crystallography and Molecular Structure Analysis :

- In crystallography, the isomeric hydrogen-bonded co-crystals of this compound with other chemicals like 6-methylquinoline and different isomers of chloro- and nitro-substituted benzoic acids have been studied. For instance, Gotoh and Ishida (2020) examined the crystal structures of these co-crystals at low temperatures, highlighting the molecule's utility in understanding hydrogen bonding in crystal structures (Gotoh & Ishida, 2020).

Pharmaceutical Synthesis :

- In pharmaceutical research, this compound is used as a starting material in the synthesis of various drugs. Chen Yi-fen, Li Ai-xia, and Jie Yafei (2010) demonstrated its use in synthesizing chlorantraniliprole, a pesticide, through a series of reactions including esterification, reduction, chlorination, and aminolysis, achieving an overall yield of 55.0% (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).

Detection of Genotoxic Impurities :

- This compound is also important in detecting potential genotoxic impurities in pharmaceutical substances, as shown in a study by Gaddam et al. (2020). They developed and validated an HPLC method for detecting and quantifying genotoxic impurities like this compound in lenalidomide, a drug used for treating multiple myeloma and myelodysplastic syndromes (Gaddam et al., 2020).

Cytotoxicity Studies :

- In cytotoxicity studies, compounds like 5-chloro-2-nitrobenzoic acid, a related chemical, are reacted with silver oxide and other substances to form complexes that exhibit high cytotoxic properties to both normal and carcinoma cells. This shows its potential in developing anti-cancer agents and understanding the interaction of metal complexes with biological cells (Wang & Shi, 2011).

Mécanisme D'action

Target of Action

Methyl 2-chloro-6-nitrobenzoate is a derivative of nitro compounds, which are a significant class of nitrogen derivatives Nitro compounds generally interact with various biological molecules due to their high reactivity .

Mode of Action

Nitro compounds typically undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Nitro compounds, in general, can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The polar character of nitro compounds typically results in lower volatility compared to ketones of about the same molecular weight . This property could influence the bioavailability of this compound.

Result of Action

The reactivity of nitro compounds can lead to various chemical transformations, potentially resulting in diverse molecular and cellular effects .

Propriétés

IUPAC Name |

methyl 2-chloro-6-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGSGFWEGZVPNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879309 | |

| Record name | BENZOIC ACID, 2-CHLORO-6-NITRO-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80563-87-7 | |

| Record name | BENZOIC ACID, 2-CHLORO-6-NITRO-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

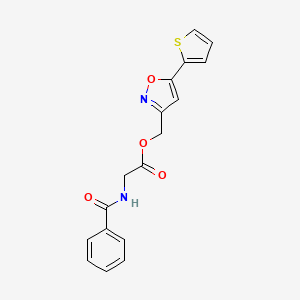

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3011313.png)

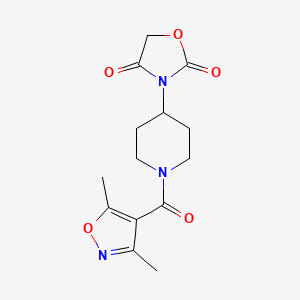

![7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B3011319.png)

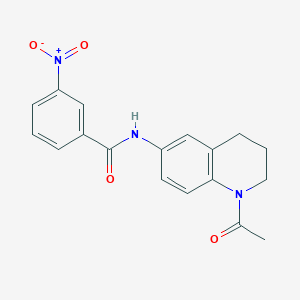

![N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011321.png)

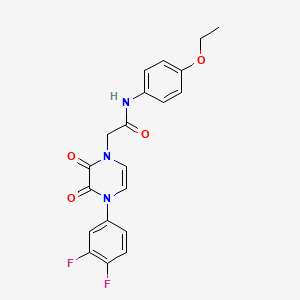

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B3011329.png)

![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B3011332.png)